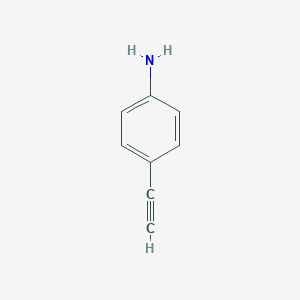

4-Ethynylaniline

描述

Significance of 4-Ethynylaniline as a Molecular Building Block

The utility of this compound as a molecular building block stems from the distinct reactivity of its two functional groups. chemimpex.com This duality allows for its incorporation into a wide array of more complex molecules and macromolecular structures. In organic synthesis, it serves as a crucial intermediate for creating intricate molecules for the pharmaceutical and agrochemical industries. chemimpex.com The presence of both the ethynyl (B1212043) and amine groups allows for sequential or orthogonal chemical modifications, providing a pathway to architecturally complex and functionally diverse compounds.

Its role is particularly prominent in the field of polymer chemistry. chemimpex.com this compound is a key monomer in the synthesis of specialty polymers, such as conjugated polyacetylenes. chemimpex.comtandfonline.com These polymers are of great interest due to their potential for enhanced thermal, mechanical, electroactive, and photoactive properties. chemimpex.comtandfonline.com The ability to functionalize surfaces, such as those of multi-walled carbon nanotubes and graphene, with this compound has also been investigated to modify their thermal behavior. chemicalbook.comsigmaaldrich.com Furthermore, it is a foundational component for producing materials used in organic light-emitting diodes (OLEDs), conductive polymers, and specialized dyes. chemimpex.com

Overview of the Ethynyl and Aniline (B41778) Moieties in Chemical Synthesis

The chemical behavior of this compound is defined by the synergistic and individual properties of its ethynyl and aniline components.

The ethynyl group (–C≡CH) is a terminal alkyne, a functional group known for its rich π-electrons and linear geometry. wikipedia.orgtandfonline.com This feature is fundamental to its role in constructing conjugated polymer backbones. tandfonline.com The terminal alkyne is highly reactive and participates in a variety of coupling reactions. Most notably, it is a key reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.commedchemexpress.com This reaction's high efficiency, selectivity, and mild reaction conditions make this compound a valuable tool for bioconjugation and the synthesis of complex molecular architectures. medchemexpress.comrsc.org The ethynyl group's reactivity is also harnessed in Sonogashira coupling reactions and transition metal-catalyzed polymerizations to create advanced materials. tandfonline.commdpi.com

The aniline moiety (a primary aromatic amine) provides another reactive site on the molecule. Anilines are widely used in the synthesis of dyes, polymers like polyaniline, and pharmaceuticals. chemimpex.commdpi.comsciencedaily.comeurekalert.org The amino group can be readily transformed into other functional groups, such as a diazonium salt, which can then be used for further chemical modifications, for instance, in covalently labeling proteins. rsc.org However, the aniline group can sometimes be associated with metabolic instability or toxicity in medicinal chemistry contexts. cresset-group.combiopartner.co.uk This has spurred research into creating derivatives where the aniline structure is modified to improve pharmacological properties while retaining desired biological activity. cresset-group.com The synthesis of polyanilines through the oxidative polymerization of aniline is a well-established field, leading to conductive polymers with applications in sensors, batteries, and flexible electronics. nih.govresearchgate.net

Research Trajectories and Future Outlooks for this compound Derivatives

Current and future research involving this compound and its derivatives is focused on harnessing its unique properties for next-generation materials and biomedical applications. A significant area of investigation is the synthesis and characterization of poly(this compound). chemicalbook.comtandfonline.com By polymerizing this compound using various transition metal catalysts (e.g., Pd, Pt, Ru, Mo), researchers have created conjugated polymers with specific electro-optical properties. tandfonline.comtandfonline.com For example, poly(this compound) has a calculated HOMO energy level of 5.03 eV and exhibits photoluminescence, making it a promising material for electronic devices. tandfonline.comtandfonline.com

tandfonline.comThe application of this compound in "click" bioconjugation represents another major research trajectory. medchemexpress.comrsc.org For example, it has been used to create diazonium reagents that can covalently attach alkyne groups to proteins under mild conditions. rsc.org This allows for subsequent modifications, such as attaching fluorescent tags or performing PEGylation to enhance protein stability. rsc.org

In materials science, this compound is used to synthesize novel dyes and pigments, as well as to create functional surfaces. chemimpex.com For instance, it can be used to co-immobilize different functional molecules onto an electrode surface through click chemistry, allowing for the fine-tuning of the surface's electronic properties. acs.org Future work will likely continue to explore the synthesis of new aniline derivatives to develop advanced organic materials for electronics and medicine. sciencedaily.comeurekalert.org The versatility of this compound ensures its continued importance as a building block for designing materials and molecules with tailored properties. chemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-7-3-5-8(9)6-4-7/h1,3-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYITCJMBRETQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396040 | |

| Record name | 4-Ethynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14235-81-5 | |

| Record name | 4-Ethynylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14235-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethynylaniline and Its Derivatives

Established Synthetic Routes to 4-Ethynylaniline

The preparation of this compound can be achieved through several synthetic pathways, with some methods being more established and economical than others.

Researchers have focused on developing economical and straightforward synthetic routes to this compound to make it more accessible for various applications. acs.orgacs.orgchemsrc.com One such method provides a high-yield synthesis that is simpler and less expensive than previously reported procedures. acs.org This approach also emphasizes the synthesis of a high-purity product. acs.org Electrochemical methods have also been explored as a green and efficient alternative for synthesizing derivatives of this compound. researchgate.net These methods offer advantages such as using less toxic reagents and operating under milder conditions. researchgate.net

Advanced Functionalization Strategies for this compound

The terminal alkyne and amino groups on this compound make it an ideal substrate for various functionalization reactions, particularly those catalyzed by transition metals.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been extensively used to functionalize this compound. nih.govnih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is widely used in the synthesis of conjugated enynes and arylalkynes. libretexts.orgmdpi.com this compound can serve as the terminal alkyne component in Sonogashira couplings. rsc.org For example, the reaction of 1,4-diiodobenzene (B128391) with this compound using a palladium catalyst has been shown to successfully yield the corresponding bis(phenylethynyl)-benzene derivative. google.com The development of copper-free Sonogashira reactions has also been an area of focus to avoid the formation of alkyne homocoupling byproducts. libretexts.orggoogle.com

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Fluorographene | This compound | [Pd(Ph3P)2Cl2], CuI, Et3N | This compound graphene |

| 1,4-Diiodobenzene | This compound | Palladium(II) complex | bis(4-aminophenyl-ethynyl)benzene |

This compound is a key building block in the synthesis of indole (B1671886) derivatives. lookchem.comscientificlabs.co.uksigmaaldrich.com One notable method involves the use of this compound as the alkyne component in the synthesis of indoles from nitroarenes, catalyzed by a palladium-phenanthroline system. chemicalbook.comsigmaaldrich.com This type of reductive N-heteroannulation is a powerful tool for constructing the indole core. orgsyn.org The reaction conditions for these palladium-catalyzed cyclizations have been optimized to be compatible with a wide range of functional groups. orgsyn.orgmdpi.com The use of bidentate ligands like 1,10-phenanthroline (B135089) has been found to be crucial for the efficiency of these transformations. orgsyn.orgbeilstein-journals.org

| Reactants | Catalyst System | Product |

| Nitroarenes, this compound | Palladium-phenanthroline | Indole derivatives |

| 2-Ethynylanilines, Isocyanides | Palladium catalyst | 4-Halo-2-aminoquinolines |

| N-Acyl-o-alkynylanilines, Isocyanides | Palladium catalyst | Functionalized 2-Aminoquinolines |

Click Chemistry Applications of this compound

This compound is a valuable reagent in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. royal-chem.comsigmaaldrich.comtcichemicals.com Its terminal alkyne group makes it particularly suitable for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. royal-chem.com This reaction facilitates the formation of 1,2,3-triazole rings, which are stable and can serve as robust linkers in more complex molecular architectures. tcichemicals.comnih.gov Applications include the synthesis of pharmaceutical intermediates, the creation of compound libraries for drug discovery, and the development of advanced polymers. royal-chem.comtcichemicals.com For instance, this compound has been used as a building block in the synthesis of potential HIV protease inhibitors and as an end-capping agent for high-performance resins requiring exceptional thermal stability. royal-chem.comtcichemicals.com It is also employed in postfunctionalization strategies to modify surfaces, such as glassy carbon electrodes, by attaching functional molecules via the triazole linkage. acs.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, yielding exclusively 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The reaction's reliability, mild conditions, and tolerance of a wide range of functional groups have led to its widespread use. researchgate.netbiorxiv.org The catalytic cycle involves the formation of a copper(I) acetylide intermediate which then reacts with an azide (B81097) in a stepwise process, greatly accelerating the reaction compared to the uncatalyzed thermal process. nih.govbeilstein-journals.org

In the context of this compound, CuAAC is frequently used for surface modification and the synthesis of complex molecular assemblies. A common strategy involves a two-step functionalization of a substrate, such as a graphene electrode. acs.orgresearchgate.net First, an alkyne-terminated layer is created on the surface using a derivative of this compound. acs.orgresearchgate.net Subsequently, an azide-functionalized molecule, such as 2-azidoethyl ferrocene (B1249389), is "clicked" onto the surface via CuAAC, covalently attaching it through a stable triazole linker. acs.orgresearchgate.netresearchgate.net This method has also been used to attach zinc-phthalocyanine derivatives to single-wall carbon nanotubes (SWNTs) that were previously functionalized using 4-(trimethylsilyl)ethynylaniline, demonstrating the modularity of the approach. icmol.es

Electrochemical methods can be combined with click chemistry to functionalize electrode surfaces with high precision. One prominent technique involves the initial electrografting of this compound (often from its corresponding diazonium salt) onto a conductive surface like graphene or glassy carbon. acs.orgresearchgate.netresearchgate.net This step creates a stable, covalently bound layer with accessible alkyne groups. researchgate.net The surface is then exposed to an azide-containing species in the presence of a copper catalyst, leading to a CuAAC reaction that immobilizes the desired molecule. acs.orgresearchgate.net This combined electrografting/click chemistry approach has been used to attach redox probes like ferrocene to 3D graphene electrodes. acs.orgresearchgate.net

Furthermore, direct electrochemical protocols have been developed. For example, the electrochemical reaction of this compound in the presence of sodium azide can produce triazole rings. researchgate.netresearchgate.net The process involves the initial oxidation of this compound, which then reacts with the azide ion. researchgate.netresearchgate.net Subsequent steps, including 1,3-dipolar cycloaddition and further electrochemical oxidation, lead to the formation of the desired diazine compounds in a one-pot, green synthesis method. researchgate.net

Derivatization via Nucleophilic Additions

The this compound molecule possesses two primary reactive sites for additions: the nucleophilic amino (-NH₂) group and the electrophilic alkyne (-C≡CH) group. The amino group can act as a nucleophile, attacking electrophilic centers. This reactivity is harnessed in the synthesis of N-(4-ethynylphenyl)acrylamide, which is formed through a nucleophilic acyl substitution where the amine of this compound attacks the carbonyl carbon of acryloyl chloride. benchchem.com

In other contexts, this compound itself can act as a nucleophile in Michael-type addition reactions. researchgate.net For instance, when reacted with electrochemically generated o-benzoquinones (electrophiles), the amino group of this compound participates in a Michael addition to form new p-quinone imine derivatives. researchgate.net The reactivity can also be influenced by the substrate. In studies of surface grafting on hydrogenated silicon, this compound was observed to react predominantly through its alkyne group to form a Si-C bond, a process known as thermal hydrosilylation. nih.gov This contrasts with its isomer, 3-ethynylaniline, which under the same conditions reacts via its nucleophilic amino group to form a Si-N bond. nih.gov

Electrografting Techniques for Surface Modification

Electrografting is a powerful method for covalently modifying conductive surfaces, and this compound and its derivatives are key reagents in this field. acs.orguniv-angers.fr The process typically involves the electrochemical reduction of an aryl diazonium salt, which can be generated in situ from the corresponding aniline (B41778). acs.orgmdpi.com When 4-ethynylphenyl diazonium is reduced, it forms a highly reactive aryl radical that covalently bonds to the electrode surface, creating an alkyne-terminated organic layer. acs.orgresearchgate.net

This technique has been successfully applied to modify various substrates, including self-organized 3D graphene electrodes and highly oriented pyrolytic graphite (B72142) (HOPG). acs.orgmdpi.com The resulting alkyne-functionalized surface is robust and serves as a platform for further modification, most notably via click chemistry, to attach molecules like redox probes. acs.orgresearchgate.netresearchgate.net This two-step electrografting-then-click approach allows for the creation of densely functionalized surfaces with high surface coverage, achieving up to 4.9 × 10⁻¹⁰ mol cm⁻² in some cases, with stable signals for over 20 days. acs.orgresearchgate.net The use of bulky protecting groups, such as in 4-(trimethylsilyl)ethynylaniline, can help control the formation of a monolayer on the electrode surface. mdpi.com

Polymerization Methodologies Involving this compound

This compound serves as a monomer for the synthesis of conjugated polymers, specifically poly(this compound). lookchem.comsigmaaldrich.comchemicalbook.com These polymers are of interest due to their potential electro-optical properties. The polymerization proceeds via the terminal alkyne group, leading to a conjugated polyacetylene backbone with p-aminophenyl substituents. tandfonline.com

Transition Metal Catalyzed Polymerization to Poly(this compound)

The polymerization of this compound into poly(this compound) is effectively achieved using various transition metal catalysts. sigmaaldrich.comtandfonline.comscientificlabs.co.uk Catalysts based on palladium, platinum, ruthenium, and rhodium have been shown to be effective. tandfonline.comvulcanchem.com Research indicates that catalysts such as PdCl₂, PtCl₂, and RuCl₃ demonstrate good catalytic activity, producing the polymer in high yields. tandfonline.com For example, polymerization with PdCl₂ proceeded in a homogeneous manner to give an 85% yield. tandfonline.com The catalyst (NBD)PdCl₂, noted for its good solubility in the polymerization solvent, was particularly effective, yielding a quantitative amount of the polymer. tandfonline.com The resulting poly(this compound) is soluble in solvents like DMF, NMP, and DMSO and is thermally stable up to 350°C. tandfonline.com Spectroscopic analysis confirms the polymer structure, showing the disappearance of the monomer's acetylenic C≡C and ≡C–H bond stretches and the appearance of a C=C stretching frequency characteristic of a conjugated polymer backbone. tandfonline.com

Table 1: Polymerization of this compound with Transition Metal Catalysts

| Catalyst | Yield (%) | Inherent Viscosity (dL/g) |

|---|---|---|

| (NBD)PdCl₂ | 100 | 0.16 |

| RuCl₃ | 87 | 0.12 |

| PdCl₂ | 85 | 0.11 |

| PtCl₂ | 82 | 0.13 |

| [Rh(NBD)Cl]₂ | 75 | 0.11 |

Data sourced from Gui TL, et al. Mol. Cryst. Liq. Cryst. 2010. tandfonline.com

Synthesis of Polyacetylenes with this compound Chromophores

The polymerization of acetylene (B1199291) derivatives is a powerful method for creating conjugated polymers with interesting optical and electronic properties. When this compound or its derivatives are used as monomers, the resulting polyacetylenes incorporate the this compound chromophore into the polymer backbone or as pendant groups.

Rhodium-based catalysts, such as [Rh(nbd)Cl]2–Et3N or (nbd)Rh+[ɳ6-C6H5B–(C6H5)3], are effective for the polymerization of this compound derivatives. researchgate.netugm.ac.id For instance, high molecular weight polyacetylenes bearing nonlinear chromophoric pendants have been synthesized by copolymerizing monomers like 4-ethynyl-4′-(N,N-diethylamino)azobenzene with phenylacetylene. researchgate.net The resulting copolymers were found to be soluble in common organic solvents, possessed high stereoregularity, and exhibited thermal stability at temperatures up to 300 °C. researchgate.net The molecular weights of these polyacetylenes can range from 13,900 to 18,400 g/mol . ugm.ac.id

Another approach involves the synthesis of polyacetylene derivatives where the this compound moiety is part of a more complex monomer, such as those containing carbamate (B1207046) and eugenol (B1671780) groups. These monomers, when polymerized with a rhodium catalyst, can produce polymers with stable helical structures that are soluble in common organic solvents. ugm.ac.id

Table 1: Properties of Polyacetylenes Derived from this compound Derivatives

| Polymer Type | Catalyst System | Molecular Weight ( g/mol ) | Key Properties |

|---|---|---|---|

| Poly[4-ethynyl-4′-(N,N-diethylamino)azobenzene-co-phenylacetylene] | [Rh(nbd)Cl]2–Et3N | - | Thermally stable (≥300 °C), soluble in common organic solvents, high stereoregularity. researchgate.net |

Advanced Synthetic Protocols for Tailored this compound Derivatives

Beyond polymerization, this compound serves as a key building block in more complex, tailored derivatives through advanced synthetic protocols like cross-coupling reactions and electrochemical methods.

Silyl-capped amino tolanes are a class of compounds investigated for their potential in chemosensors and nonlinear optics. A prominent example is the synthesis of 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) (TEPEA). analis.com.myanalis.com.my This compound is synthesized via a Sonogashira cross-coupling reaction, a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. analis.com.my

The synthesis of TEPEA involves the reaction of this compound with ((4-iodophenyl)ethynyl)trimethylsilane. analis.com.my The reaction is catalyzed by a palladium complex, bis(triphenylphosphine)palladium(II) chloride, in the presence of a copper(I) iodide co-catalyst. analis.com.my This greener synthetic approach can be successfully carried out by incorporating water into the reaction mixture. analis.com.my The final product is isolated as a brown solid with a reported yield of 69%. analis.com.my

Table 2: Synthesis and Properties of 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA)

| Parameter | Value |

|---|---|

| Synthetic Method | Sonogashira cross-coupling. analis.com.my |

| Reactants | This compound, ((4-iodophenyl)ethynyl)trimethylsilane. analis.com.my |

| Catalyst | Bis(triphenylphosphine)palladium(II) chloride, Copper(I) iodide. analis.com.my |

| Yield | 69%. analis.com.my |

| Melting Point | 156.7°C. analis.com.my |

| Appearance | Brown solid. analis.com.my |

| ¹H NMR (600 MHz, CDCl₃) | δH 7.48–7.42 (m, 2H), 7.40 (s, 2H), 7.34–7.29 (m, 2H), 6.65–6.58 (m, 2H), 3.83 (s, 2H), 0.24 (dd, J=3.8 Hz, 0.7 Hz, 9H). analis.com.my |

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. The electrochemical oxidation of this compound provides a direct route to diazine compounds. researchgate.net Specifically, the synthesis of 1,2-bis(4-ethynylphenyl)diazene has been achieved through the electrochemical oxidation of this compound. researchgate.netbasu.ac.ir

This process is carried out in a simple undivided electrochemical cell using a carbon anode. researchgate.net The reaction proceeds in an aqueous HCl buffer solution. researchgate.net Electrochemical data indicate that the product of this compound oxidation is unstable in strongly acidic (pH 1–3) and alkaline (pH 9–10) solutions, where it can be hydrolyzed. researchgate.netbasu.ac.ir This method represents a green protocol for synthesizing diazine compounds, avoiding the need for harsh chemical oxidants. dntb.gov.ua

The terminal alkyne and amino groups of this compound make it an excellent candidate for the functionalization of various materials to create novel conjugated systems. These systems often exhibit enhanced electronic or photocatalytic properties.

One application is the surface modification of semiconductor materials. For example, Cu₂O polyhedra (cubes, octahedra, and rhombic dodecahedra) have been functionalized with this compound. nih.gov Infrared spectroscopy confirms that the acetylenic group of this compound bonds to the surface copper atoms. nih.gov This functionalization dramatically enhances the photocatalytic activity of the Cu₂O crystals, particularly for the otherwise inactive cubes, which become highly active in the photodegradation of methyl orange after modification. nih.gov

Similarly, carbon nanomaterials like graphene and multi-walled carbon nanotubes (MWNTs) have been functionalized with this compound to improve their properties and processability. researchgate.netcsic.es One common method is through diazotization, where this compound is converted into a diazonium salt, which then reacts with the sp² carbon network of the nanomaterial. researchgate.netcsic.es This covalent functionalization introduces the ethynylphenyl group onto the surface, creating a platform for further reactions, such as "click" chemistry, to attach other functional molecules like conjugated polymers. csic.es

Spectroscopic and Computational Investigations of 4 Ethynylaniline

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are crucial for the unambiguous identification and characterization of 4-ethynylaniline. These methods probe the interactions of the molecule with electromagnetic radiation, yielding data that function as a molecular fingerprint.

Infrared Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound shows characteristic absorption bands that confirm its structure. avantorsciences.comfishersci.ca The spectrum is considered authentic when it conforms to reference spectra. fishersci.ca

The key functional groups of this compound, the terminal alkyne (acetylenic) and the primary amine, give rise to distinct vibrational bands in the IR spectrum.

Acetylenic Vibrations : The stretching vibration of the acetylenic C≡C-H bond is observed as a sharp peak around 3261 cm⁻¹. researchgate.net The carbon-carbon triple bond (C≡C) stretching vibration also appears in the spectrum, though it is typically weaker than the C-H stretch.

Amine Vibrations : The primary amine (-NH₂) group exhibits characteristic stretching and bending vibrations. The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. tsijournals.com In addition, the N-H bending vibration, or scissoring mode, can be observed. For instance, in the normal Raman spectrum, the –NH₂ scissor vibration is seen at 1616 cm⁻¹. rsc.org The C-N stretching vibration has also been identified. researchgate.net

Aromatic Ring Vibrations : Peaks corresponding to the benzene (B151609) ring stretching modes are also present, often seen in the 1508-1616 cm⁻¹ region, which further supports the presence of the this compound structure on surfaces like Cu₂O particles. researchgate.net

| Vibrational Mode | **Frequency (cm⁻¹) ** | Functional Group |

| Acetylenic C-H Stretch | ~3261 | C≡C-H |

| Amine N-H Scissor | ~1616 | -NH₂ |

| Benzene Ring Stretch | 1508-1616 | Aromatic C=C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to characterize this compound and its derivatives. analis.com.mytcichemicals.com In one study, ¹H NMR was used to monitor the selective hydrogenation of this compound. wiley-vch.de The ratio of this compound to its products, 4-vinylaniline (B72439) and 4-ethylaniline, was determined by integrating the signals corresponding to the alkyne proton (2.95 ppm), olefin protons (5.03 ppm), and methyl protons (1.17 ppm). wiley-vch.de

| Technique | Application | Observed Chemical Shifts (ppm) |

| ¹H NMR | Product ratio determination in hydrogenation | 2.95 (Alkyne H of this compound) |

| ¹H NMR | Product ratio determination in hydrogenation | 5.03 (Olefin H of 4-vinylaniline) |

| ¹H NMR | Product ratio determination in hydrogenation | 1.17 (Methyl H of 4-ethylaniline) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecular weight of this compound is 117.15 g/mol . fishersci.canih.gov Electron Ionization (EI) mass spectra show a molecular ion peak at m/z = 117. chemicalbook.com In Electrospray Ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is often observed. nih.gov For this compound, the precursor ion has an m/z of 118.0651. nih.gov Collision-induced dissociation of this ion results in characteristic fragments. The most prominent fragment peak appears at m/z 91.1, with other significant peaks at 118.1 and 77.2. nih.gov The fragmentation of related sulfonamide structures containing the ethynylaniline moiety has also been studied, revealing a fragment corresponding to [ethynylaniline-H]⁻ at m/z 116.0481. researchgate.net

| Ion | m/z (MS-MS) | Description |

| [M+H]⁺ | 118.0651 | Precursor Ion |

| Fragment 1 | 91.1 | Top Peak |

| Fragment 2 | 118.1 | 2nd Highest Peak |

| Fragment 3 | 77.2 | 3rd Highest Peak |

UV-Vis Spectroscopy and UV-Fluorescence

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is used to confirm its identity and to select appropriate excitation wavelengths for other spectroscopic techniques, such as SERS. rsc.orgnih.gov For instance, a mixture of this compound and silver nanoparticles showed an absorption maximum at 450 nm, indicating an interaction between the two. rsc.orgresearchgate.net This observation guided the choice of a 532 nm laser for subsequent SERS experiments. rsc.org While this compound itself is a building block, related derivatives have been synthesized to study their fluorescence properties. analis.com.myanalis.com.my These studies often involve creating larger conjugated systems where the aniline (B41778) moiety acts as an electron donor, leading to interesting photophysical behaviors like twisted-intramolecular-charge-transfer (TICT). researchgate.netrsc.org

| Technique | Application | Wavelength (nm) |

| UV-Vis Spectroscopy | Characterization of Ag NP-analyte interaction | 450 (for mixture with Ag NPs) |

| UV-Vis Spectroscopy | Commercial Specification | ≤0.1 Absorbance at 210 nm |

| UV-Fluorescence | Characterization of derivatives | 418 (Emission of a derivative) analis.com.my |

Surface-Enhanced Raman Spectroscopy (SERS) for Reaction Monitoring

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal nanostructures. It has been effectively employed to monitor the plasmon-driven catalytic reactions of this compound in real-time. rsc.orgrsc.orgnih.gov When this compound is adsorbed on silver nanoparticles (Ag NPs), it can undergo a selective catalytic coupling reaction to form p,p'-diynylazobenzene. rsc.orgrsc.org SERS allows for the observation of this transformation by tracking changes in the vibrational spectra. rsc.org For example, the disappearance of the –NH₂ scissoring vibration at 1616 cm⁻¹ and the appearance of new bands, such as one attributed to the -N=N- bond, confirm the dimerization reaction. rsc.org The conditions of these reactions, such as laser power and exposure time, can be optimized by analyzing the time-dependent and power-dependent SERS spectra. rsc.orgresearchgate.net SERS is also utilized in developing probes for detecting other molecules, where this compound serves as a Raman reporter molecule, often chosen for its signal in the "cell silent region" (1800–2800 cm⁻¹). acs.orgnih.gov

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the electronic structure, properties, and reactivity of molecules like this compound from a theoretical standpoint. These studies offer molecular-level insights that complement experimental findings and help in predicting the behavior of the compound in various applications.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p), are utilized to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. analis.com.myanalis.com.myrsc.org

Structural optimization provides the most stable conformation of the molecule by minimizing its energy. The calculated geometric parameters, such as bond lengths and angles, for the optimized structure of this compound and its derivatives are generally in good agreement with experimental data where available. analis.com.myijcps.orgresearchgate.net These optimized structures form the basis for all other subsequent computational property calculations.

| Parameter | Calculated Value (Å or °) | Description |

|---|---|---|

| C-C (aromatic) | ~1.39 - 1.41 | Aromatic carbon-carbon bond lengths in the benzene ring. |

| C-N | ~1.37 - 1.44 | Bond length between the aniline nitrogen and the aromatic carbon. researchgate.net |

| C≡C | ~1.21 | Triple bond length of the ethynyl (B1212043) group. |

| C-C (alkyne-aryl) | ~1.43 | Single bond connecting the ethynyl group to the benzene ring. |

| C-C-C (aromatic) | ~120 | Internal bond angles within the benzene ring. ijcps.org |

| C-C-N | ~120 | Bond angle involving the aniline substituent on the ring. |

Another significant application of DFT is the calculation of the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the charge distribution around a molecule and is used to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deacs.org For this compound, the MEP map shows regions of negative potential (electron-rich) localized around the nitrogen atom of the amine group and the π-system of the ethynyl group, indicating these are favorable sites for electrophilic attack. Conversely, positive potential (electron-poor) is found around the hydrogen atoms of the amine group, suggesting these are sites for nucleophilic attack. researchgate.netacs.org This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. acs.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. physchemres.orgirjweb.comajchem-a.com A small energy gap implies that a molecule requires less energy to be excited, correlating with higher chemical reactivity and lower stability. researchgate.net

For this compound and its derivatives, the HOMO-LUMO gap is calculated using DFT methods. analis.com.myrsc.org The HOMO is typically delocalized over the aniline ring and the nitrogen atom, acting as the primary electron donor region. The LUMO, conversely, acts as the electron acceptor. In a study on a related derivative, 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) (TEPEA), the HOMO-LUMO gap was calculated to be 3.7087 eV, indicating a structure with significant potential for electronic alterations and charge transfer. analis.com.myanalis.com.my The energy of these orbitals is fundamental in predicting the suitability of the material for applications in organic electronics and as a hole-transporting material. researchgate.netacs.org

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -5.0 to -5.5 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. rsc.org |

| E(LUMO) | -0.8 to -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. rsc.org |

| ΔE (Gap) | ~3.7 - 4.3 | Indicates molecular reactivity and suitability for electronic applications. analis.com.myanalis.com.my |

Note: Values are representative based on DFT calculations for ethynylaniline derivatives and related structures. analis.com.myrsc.org

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics, telecommunications, and optical switching. scirp.orggithub.io Molecules with a donor-π bridge-acceptor (D-π-A) architecture often exhibit significant NLO properties. In this compound, the amino group (-NH₂) acts as an electron donor and the ethynyl group (-C≡CH) connected to the phenyl π-system can participate in charge transfer, making it a candidate for NLO applications.

Computational methods, primarily DFT, are used to calculate key NLO parameters: the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). scirp.org A large hyperpolarizability value is a primary indicator of high NLO activity. For the related derivative 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA), these properties were calculated, highlighting its potential as an NLO material. analis.com.myanalis.com.my The calculated first-order hyperpolarizability was found to be significant, suggesting that the molecular framework is effective for producing a second-order NLO response. analis.com.my

| NLO Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.3920 | Debye |

| Linear Polarizability (⟨α⟩) | 50.4634 × 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β) | 229.6688 × 10⁻³⁰ | esu |

Data based on the computational study of 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA). analis.com.myanalis.com.my

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. ijcce.ac.irnih.gov

Derivatives of this compound have been investigated as potential inhibitors for various protein kinases, which are crucial targets in cancer therapy. For instance, 4-anilinoquinazoline (B1210976) scaffolds, which can incorporate the ethynylaniline moiety, have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ijcce.ac.ir Docking studies reveal the binding modes and energies of these compounds within the ATP-binding site of the kinases. The ethynyl group has been shown to stabilize binding through π-π interactions with hydrophobic pockets in the receptor. benchchem.com The binding energy is a key output, with more negative values indicating a stronger, more stable interaction.

| Compound/Scaffold | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-Ethynylaniline derivative | EGFR | ≈ -9.97 | Hydrophobic pocket interactions. benchchem.com |

| 4-Anilinoquinazoline derivative | EGFR | -6.39 | ATP-binding site. ijcce.ac.ir |

| 4-Anilinoquinazoline derivative | VEGFR-2 | -8.24 | Asp1046. ijcce.ac.irresearchgate.net |

The ability of a material to transport electrical charge is fundamental to its performance in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). In many organic semiconductors, charge transport occurs via a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules or polymer segments. scm.com The efficiency of this process is governed by two key parameters: the reorganization energy (λ) and the electronic coupling (V), also known as the charge transfer integral. github.ionih.gov

The reorganization energy is the energy required for the geometric relaxation of a molecule upon gaining or losing a charge carrier. A lower reorganization energy is desirable as it facilitates faster charge hopping. Electronic coupling quantifies the strength of the electronic interaction between adjacent molecules; a larger value promotes efficient charge transfer. These parameters can be calculated using DFT. Studies on aniline-based oligomers and other flexible organic molecules show that both hole (λh) and electron (λe) reorganization energies can be significant but are reduced in a solid-state, crystalline packing environment compared to the gas phase. analis.com.mynih.gov The decoration of semiconductor surfaces with this compound has also been shown to modify charge carrier transport mechanisms, leading to enhanced photocatalytic activity. acs.org

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| Hole Reorganization Energy (λh) | 0.10 - 0.41 eV | Energy cost for hole hopping; lower is better. nih.gov |

| Electron Reorganization Energy (λe) | 0.27 - 0.56 eV | Energy cost for electron hopping; lower is better. nih.gov |

| Electronic Coupling (V) | 0.01 - 0.05 eV | Strength of interaction between adjacent molecules; higher is better. github.ioscm.com |

Values are representative based on computational studies of related aniline derivatives and organic semiconductors. github.ioscm.comnih.gov

Reactivity Mechanisms and Advanced Reaction Pathways

Cross-Coupling Reaction Mechanisms

4-Ethynylaniline is a valuable substrate in cross-coupling reactions, which are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, and it is carried out under mild conditions with a base. wikipedia.org The synthesis of complex molecules benefits greatly from this reaction due to its reliability and broad applicability. wikipedia.org

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle : The active Pd(0) catalyst is generated and undergoes oxidative addition with the aryl or vinyl halide (R¹-X). libretexts.org

Copper Cycle : The terminal alkyne (H-≡-R²) reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

Transmetalation : The copper acetylide then transfers the acetylenic group to the palladium(II) complex.

Reductive Elimination : The resulting palladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (R¹-≡-R²) and regenerate the Pd(0) catalyst. libretexts.org

There are also copper-free versions of the Sonogashira reaction, where the base is believed to facilitate the formation of the palladium acetylide complex directly. libretexts.org

A practical application of the Sonogashira reaction involving this compound is the functionalization of fluorographene. rsc.org In a study, this compound was successfully grafted onto partially fluorinated graphene, resulting in this compound graphene (EtaG) with a reaction yield of 42%. rsc.org This demonstrates the utility of the Sonogashira reaction in modifying material properties. rsc.org

Table 1: Key Steps in the Sonogashira Cross-Coupling Reaction

| Step | Description | Catalysts/Reagents |

| Palladium Catalyst Activation | Generation of the active 14-electron PdL₂ complex from a palladium(II) precursor. libretexts.org | Electron donor compounds (ligands or solvent) libretexts.org |

| Oxidative Addition | The Pd(0) complex reacts with the aryl or vinyl halide (R¹-X) to form a four-coordinated palladium complex. libretexts.org | Pd(0) catalyst, R¹-X |

| Copper Acetylide Formation | The terminal alkyne is deprotonated by a base and reacts with a copper(I) salt to form a copper acetylide. | Copper(I) salt, Base |

| Transmetalation | The acetylide ligand is transferred from the copper to the palladium complex. | Copper acetylide, Palladium complex |

| Reductive Elimination | The two organic ligands on the palladium complex couple, releasing the final product and regenerating the Pd(0) catalyst. | - |

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound has been investigated, revealing its participation in various oxidation and cyclization reactions.

Electrochemical studies of this compound in a mixture of buffer solution and acetonitrile (B52724) at different pH values have shown that its oxidation product is unstable. researchgate.netbasu.ac.ir This instability is particularly pronounced in acidic (pH 1–3) and alkaline (pH 9–10) solutions, where the product can undergo hydrolysis. researchgate.netbasu.ac.ir

The electrochemical oxidation of this compound in an aqueous HCl buffer using a carbon anode can lead to the synthesis of 1,2-bis(4-ethynylphenyl)diazene. researchgate.netresearchgate.net This reaction proceeds through the oxidation of this compound, followed by dimerization. researchgate.net

This compound exhibits dual reactivity in electrochemical reactions, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions and the other species present. researchgate.netbasu.ac.ir

In the presence of dihydroxy benzene (B151609) derivatives, such as catechols, this compound acts as a nucleophile. researchgate.netresearchgate.net The electrochemical oxidation of catechols forms o-benzoquinones, which then undergo a Michael-type addition reaction with this compound to produce new p-quinone-imine derivatives. basu.ac.irresearchgate.net

Conversely, in other electrochemical contexts, the oxidized form of this compound can act as an electrophile. researchgate.netresearchgate.net For instance, the product of this compound oxidation can react with the azide (B81097) ion. researchgate.netresearchgate.net

Table 2: Dual Reactivity of this compound in Electrochemical Reactions

| Role | Reactant | Product |

| Nucleophile | Dihydroxy benzene derivatives (e.g., catechols) researchgate.netresearchgate.net | p-Quinone-imines basu.ac.irresearchgate.net |

| Electrophile | Azide ion researchgate.netresearchgate.net | Triazole ring (after further reactions) researchgate.net |

The cyclization of 2-ethynylanilines is a well-established and effective strategy for the synthesis of indole (B1671886) derivatives. beilstein-journals.orgrsc.org This method allows for the construction of the indole core, which is a prevalent structural motif in many bioactive molecules. rsc.org

Electrochemical methods have been developed for the cyclization of 2-ethynylanilines to produce indoles. rsc.org These reactions can be tuned to yield either 3-iodoindoles or unsubstituted indoles by altering the electrode material and the amount of charge passed. rsc.org Mechanistic studies suggest that the cathodic generation of hydroxide (B78521) ions from the reduction of water plays a crucial role in these conversions. rsc.org While direct examples detailing the cyclization of this compound into a specific indole were not found in the provided search results, the general principle of using substituted 2-ethynylanilines is broadly applicable. beilstein-journals.orgorganic-chemistry.org The process often involves an initial cyclization followed by further functionalization. mdpi.com

Plasmon-Driven Surface Catalytic Reactions

Recent research has explored the use of surface plasmons to drive chemical reactions. Surface plasmons are collective oscillations of electrons at the surface of a metal, which can be excited by light. rsc.org

In the case of this compound, its photocatalytic reaction on silver nanoparticles (Ag NPs) in a liquid environment has been studied using surface-enhanced Raman spectroscopy (SERS). rsc.orgnih.gov These experiments have shown that this compound undergoes a selective catalytic coupling reaction on the surface of Ag NPs to produce p,p'-diynylazobenzene. rsc.orgnih.gov This discovery expands the scope of known plasmon-driven surface catalytic reactions. rsc.org

The reaction is influenced by factors such as laser power and exposure time. rsc.org The proposed mechanism involves the adsorption of this compound molecules onto the Ag NPs via the alkyne functional group. rsc.org The excitation of surface plasmons on the Ag NPs by a laser creates hot electron and hot hole pairs, which drives the dimerization of this compound to form the azobenzene (B91143) derivative. acs.org

Dimerization on Nanoparticle Surfaces

The dimerization of this compound on the surface of metallic nanoparticles is a significant reaction, often driven by plasmon-assisted catalysis. This process typically occurs on noble metal nanoparticles, such as silver (Ag) and gold (Au), and is characterized by the coupling of two this compound molecules to form a larger dimer. rsc.orgrsc.orgaip.org

Research utilizing surface-enhanced Raman spectroscopy (SERS) has shown that this compound (PEAN) can undergo a selective catalytic coupling reaction on silver nanoparticles to produce p,p′-diynylazobenzene (DYAB). rsc.orgsigmaaldrich.com This reaction is analogous to the well-studied dimerization of p-aminothiophenol (PATP). rsc.org The mechanism is understood to be a surface plasmon-driven photocatalytic reaction. rsc.orgsigmaaldrich.com

The process is initiated by the adsorption of this compound molecules onto the silver nanoparticle surface, primarily through the alkyne functional group. rsc.org The key steps in the proposed mechanism are:

Plasmon Excitation: Incident light excites localized surface plasmon resonance (LSPR) in the metal nanoparticles. rsc.orgaip.orgacs.org

Hot Electron Transfer: The decay of surface plasmons generates energetic "hot" electrons. rsc.orgosti.gov These electrons can be transferred to oxygen molecules adsorbed on the nanoparticle surface from the surrounding environment (e.g., in a liquid solution). rsc.org

Oxygen Ion Formation: The transferred electrons reduce the oxygen molecules to negative oxygen ions. rsc.org

Oxidative Coupling: These highly reactive oxygen ions contribute to the oxidative coupling of two this compound molecules, leading to the formation of the N=N azo bond in the p,p′-diynylazobenzene (DYAB) dimer. rsc.orgrsc.org

The efficiency of this dimerization can be influenced by factors such as laser power and exposure time when studied via SERS, which control the generation of surface plasmons. rsc.org This plasmon-driven dimerization highlights a pathway for creating new molecular structures directly on a nanoparticle surface, which has implications for nanosensor development and catalysis. rsc.orgacs.org

| Factor | Role in Dimerization Mechanism | Supporting Evidence |

|---|---|---|

| Nanoparticle Surface (e.g., Ag, Au) | Provides the platform for molecular adsorption and supports localized surface plasmon resonance (LSPR). rsc.orgacs.org | SERS studies confirm the reaction occurs on Ag and Au nanoparticles. rsc.orgresearchgate.net |

| Surface Plasmon Resonance (SPR) | Initiates the photocatalytic reaction by absorbing incident light energy. rsc.org | Reaction is dependent on laser excitation that matches the plasmon absorption of the nanoparticles. rsc.orgrsc.org |

| Hot Electrons | Generated from plasmon decay; they transfer energy to adsorbed oxygen. rsc.orgosti.gov | This mechanism is proposed for similar plasmon-driven reactions. aip.orgosti.gov |

| Oxygen (O₂) | Acts as the electron acceptor, forming reactive negative oxygen ions upon reduction by hot electrons. rsc.orgresearchgate.net | The presence of oxygen is essential for the oxidative coupling to proceed. researchgate.net |

Polymerization Reaction Mechanisms

This compound serves as a monomer for the synthesis of conjugated polymers, specifically poly(this compound), which possesses interesting electro-optical properties. sigmaaldrich.comtandfonline.com The polymerization can be achieved through several mechanisms, most notably via transition metal catalysis and electropolymerization.

Transition Metal-Catalyzed Polymerization

The polymerization of this compound can be effectively carried out using various transition metal catalysts to produce high yields of poly(this compound). tandfonline.comchemicalbook.com This method results in a polymer with a conjugated polyacetylene-type backbone and p-aminophenyl substituents. tandfonline.com

The reaction is typically performed in a suitable solvent, and the choice of catalyst significantly impacts the reaction's efficiency and the properties of the resulting polymer. Catalysts based on palladium, platinum, ruthenium, and rhodium have proven effective. tandfonline.comresearchgate.net For instance, catalysts like PdCl₂, PtCl₂, and RuCl₃ have shown high catalytic activity, yielding polymers in over 80% yield. tandfonline.com The resulting poly(this compound) is generally an amorphous solid soluble in solvents like DMF, NMP, and DMSO. tandfonline.com While the precise step-by-step mechanism can vary with the metal center and ligands, it generally involves the coordination of the alkyne group to the metal center, followed by insertion or coupling steps to form the conjugated polymer chain. One proposed mechanism for rhodium-catalyzed polymerization is a proton transfer mechanism. researchgate.net

| Catalyst | Polymer Yield (%) | Reference |

|---|---|---|

| PdCl₂ | 85 | tandfonline.com |

| (NBD)PdCl₂ | 99 | tandfonline.com |

| PtCl₂ | 82 | tandfonline.com |

| RuCl₃ | 87 | tandfonline.com |

| [Rh(NBD)Cl]₂ | 75 | tandfonline.com |

Electropolymerization

Electropolymerization is another key method for synthesizing polymer films directly onto an electrode surface. The electrochemical polymerization of aniline (B41778) and its derivatives proceeds through a radical propagation mechanism. mdpi.comresearchgate.net The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation. mdpi.com

For this compound, the mechanism involves the following general steps:

Oxidation: The initial step is the oxidation of this compound molecules at the anode to form radical cations. mdpi.com

Radical Coupling: These radical cations then couple with each other. For aniline-type monomers, this often involves a coupling between the nitrogen of one radical cation and the para-carbon of another. mdpi.com

Deprotonation: The resulting dimer undergoes deprotonation. mdpi.com

Chain Propagation: The dimer is then re-oxidized to a radical cation, which can couple with another monomer radical cation, continuing the chain growth. This process repeats, leading to the deposition of the poly(this compound) film on the electrode surface. mdpi.comresearchgate.net

This method allows for the creation of thin, adherent polymer films with potential applications in sensors and electronic devices. mdpi.comnih.gov Electrochemical studies also show that direct oxidation of this compound can lead to the formation of a diazene (B1210634) dimer, 1,2-bis(4-ethynylphenyl)diazene, which can be considered an initial step or a related pathway to polymerization. researchgate.net

Applications in Advanced Materials Science

Optoelectronic Materials

The ethynyl (B1212043) and amino functionalities of 4-ethynylaniline make it a valuable monomer for synthesizing polymers and molecules with tailored electronic and optical properties. These materials are integral to the development of next-generation optoelectronic devices.

While direct incorporation into the emissive layer is one application, derivatives of this compound have shown significant promise as hole-transporting materials (HTMs) in related optoelectronic devices like perovskite solar cells, a technology closely aligned with OLEDs. The function of an HTM is crucial for efficient device performance, facilitating the movement of positive charge carriers (holes).

Researchers have designed and synthesized zinc porphyrin–ethynylaniline conjugates to act as HTMs. acs.org These molecules, which are not intended to harvest light but specifically to transport holes, demonstrate the utility of the this compound framework. acs.org The performance of solar cell devices using these materials provides insight into their effectiveness. For instance, a device using a porphyrin HTM substituted with n-butyl tethered ethynylaniline groups (Y2) achieved a power conversion efficiency of 16.60%. acs.org This performance is comparable to devices using the standard HTM, Spiro-OMeTAD, which reached 18.03% under similar conditions. acs.org The key performance metrics for these devices are detailed in the table below.

Table 1: Performance of Perovskite Solar Cells with Different Hole-Transporting Materials (HTMs)

| HTM | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA cm-2) |

|---|---|---|---|

| Y2 (n-butyl tether) | 16.60 | 0.99 | 22.82 |

| Y2A2 (n-dodecyl tether) | 10.55 | 1.01 | 17.80 |

| Spiro-OMeTAD (Reference) | 18.03 | 1.06 | 22.79 |

Data sourced from ACS Energy Letters. acs.org

The successful application in perovskite solar cells highlights the potential of this compound derivatives for managing charge transport in other optoelectronic devices, including OLEDs. acs.orgrsc.orgnih.govfrontiersin.org

The polymerization of this compound leads to the formation of poly(this compound), a type of conducting polymer. chemicalbook.com Like other conjugated polymers such as polyaniline and polyacetylene, poly(this compound) possesses a backbone of alternating single and double bonds that allows for the delocalization of π-electrons. nih.gov This delocalization is fundamental to its ability to conduct electricity.

The conductivity of these polymers is intrinsically low in their undoped state, typically falling within the range of insulators or semiconductors (10-10 to 10-6 S/cm). nih.gov However, their conductivity can be dramatically increased by several orders of magnitude through a process called doping. Doping involves exposing the polymer to oxidizing or reducing agents (p-type or n-type dopants, respectively) or protonic acids, which introduce charge carriers (polarons and bipolarons) into the polymer backbone. nih.govrdd.edu.iq For polyaniline-based structures, doping with protonic acids is a common method to enhance conductivity. analis.com.my The level of conductivity is influenced by the concentration and type of dopant used. rdd.edu.iqanalis.com.my While specific conductivity values for doped poly(this compound) are not widely reported, the principles of doping for analogous conducting polymers suggest that significant increases in conductivity are achievable, making it a material of interest for applications such as antistatic coatings and components for electronic devices. chemicalbook.comdtic.mil

The electronic band gap—the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is a critical property of organic semiconductors that determines their optical and electrical characteristics. nih.gov For polymers used in optoelectronics, the ability to tune this band gap is essential for controlling the color of light emission in OLEDs or the absorption spectrum in solar cells.

Incorporating this compound into π-conjugated polymer backbones provides a pathway for band gap engineering. nih.gov The band gap of such polymers can be tuned by several methods:

Copolymerization: By creating copolymers that alternate this compound (or a derivative) with other aromatic or heteroaromatic monomers, the electronic structure of the resulting polymer can be precisely controlled. Introducing electron-donating or electron-withdrawing co-monomers can systematically raise or lower the HOMO and LUMO levels, thereby adjusting the band gap. researchgate.netrsc.org

Structural Modification: The introduction of ethynylene (-C≡C-) linkers, inherent to this compound, into a polymer backbone can influence the planarity and conjugation length of the polymer chain. This structural control is a key factor in determining the band gap. nih.govnih.gov

External Stimuli: Recent research has shown that for certain ethynylene-linked conjugated polymers, the band gap can be continuously tuned by applying mechanical strain. nih.govnih.gov This novel approach allows for dynamic control over the material's electronic properties.

This tunability allows for the rational design of materials tailored to specific wavelengths of light absorption or emission, which is a fundamental requirement for advanced optoelectronic applications. researchgate.netuos.ac.kr

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of incident light. This property is the basis for technologies such as frequency conversion (e.g., second-harmonic generation) and all-optical switching. Organic materials, particularly those with extended π-conjugated systems and donor-acceptor structures, are of significant interest for NLO applications.

This compound, with its electron-donating amine group and π-conducting ethynyl-phenyl system, is an excellent building block for creating molecules with large NLO responses. When combined with a strong electron-acceptor group, it can form a classic donor-π-acceptor (D-π-A) structure, which enhances the molecular hyperpolarizability (β), a measure of second-order NLO activity.

A study on a novel copolymer synthesized from 4-ethynyl-4′-[N,N-diethylamino]azobenzene (a derivative of this compound) and phenylacetylene demonstrated significant NLO properties. The resulting copolymer, poly(EAAB-co-PA), was found to possess a large third-order nonlinear susceptibility (χ⁽³⁾), which was two orders of magnitude larger than that of polyphenylacetylene alone. researchgate.net This enhancement is attributed to the charge transfer characteristics of the azobenzene (B91143) moiety derived from the this compound building block. Such materials are promising candidates for optical limiting applications, which protect sensitive optical sensors from high-intensity laser damage. researchgate.net

Polymeric Materials

The rigid, aromatic structure and reactive ethynyl group of this compound make it a valuable component in the synthesis of advanced polymeric materials, particularly those requiring high thermal stability and mechanical strength.

High-performance polymers are materials that maintain their structural integrity and mechanical properties at elevated temperatures. Polyimides are a prominent class of such polymers, widely used in the aerospace and electronics industries. vt.edu The terminal ethynyl group of this compound can be used to end-cap polyimide oligomers. These ethynyl-terminated polyimides (PETIs) are processable at lower temperatures and can then be thermally cured. During curing, the ethynyl groups undergo crosslinking reactions, forming a highly stable, thermoset network without the release of volatile byproducts. ecust.edu.cn This curing process significantly enhances the polymer's glass transition temperature (Tg) and thermal stability. ecust.edu.cnmdpi.com

The mechanical and thermal properties of these cured polyimides are influenced by the molecular weight of the initial oligomer. Research on phenylethynyl-terminated imide oligomers shows a clear trend: as the number-average molecular weight (Mn) of the oligomer increases, the mechanical properties of the cured resin improve. mdpi.com For example, increasing the Mn from 1250 to 5000 g/mol resulted in an increase in tensile strength from 34.5 MPa to 114.3 MPa. mdpi.com

Table 2: Properties of Cured Phenylethynyl-Terminated Polyimides (PETIs)

| Oligomer Mn (g/mol) | Cured Resin Tg (°C) | 5% Weight Loss Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|

| 1250 | 275 | >500 | 34.5 | 2.5 |

| 2500 | 272 | >500 | 88.3 | 7.9 |

| 5000 | 270 | >500 | 114.3 | 13.8 |

| 7500 | 268 | >500 | 108.3 | 12.1 |

Data sourced from MDPI Polymers. mdpi.com

The high thermal stability, with decomposition temperatures often exceeding 500°C, and robust mechanical properties make these materials suitable for demanding applications where resistance to extreme conditions is paramount. mdpi.comgoogle.comresearchgate.netmdpi.comresearchgate.netfaa.gov

Specialty Polymers with Enhanced Thermal and Mechanical Properties

The incorporation of this compound into polymer structures is a key strategy for developing high-performance materials with superior thermal and mechanical stability. royal-chem.comchemimpex.com The rigid, aromatic structure and the cross-linking capabilities of the ethynyl group contribute significantly to these enhancements. When used as a monomer or co-monomer, this compound can be polymerized through transition metal catalysis to produce poly(this compound). sigmaaldrich.com The resulting polymers possess a conjugated backbone, which imparts valuable electronic properties and high thermal resistance.

Table 1: Impact of this compound on Polymer Properties

| Property | Enhancement Mechanism | Resulting Characteristic |

|---|---|---|

| Thermal Stability | Formation of a rigid, cross-linked network upon curing of the ethynyl groups. | Increased glass transition temperature (Tg) and decomposition temperature. |

| Mechanical Strength | The aromatic rings in the polymer backbone provide stiffness and rigidity. | Higher tensile strength and modulus compared to conventional polymers. |

| Processability | The uncured polymer is often soluble and can be processed before a final curing step. | Allows for fabrication of complex shapes and coatings. |

End-Capping Agents for High-End Resins

In the realm of high-performance thermosetting polymers, such as those used in aerospace and advanced composites, controlling the polymer chain length and reactivity is crucial for achieving desired final properties. This compound serves as a high-value end-capping agent for these resins. royal-chem.com An end-capping agent is a monofunctional or bifunctional molecule that reacts with the ends of growing polymer chains, thereby controlling their molecular weight and terminating further growth.

The ethynyl group on this compound provides a reactive site for a final curing step. By capping the ends of oligomers or prepolymers with this group, manufacturers can produce resins with a well-defined molecular weight distribution and lower initial viscosity, which improves processability and impregnation of fiber reinforcements. During the final curing stage, typically at elevated temperatures, these terminal alkyne groups react to form a robust, cross-linked network. This end-capping strategy is critical for developing resins that require exceptional thermal stability and mechanical integrity for demanding applications. royal-chem.com

Nanomaterials Functionalization

The functionalization of nanomaterials—the process of modifying their surfaces to alter their physical and chemical properties—is essential for their integration into functional devices and composite materials. This compound is utilized as a functionalizing agent due to its ability to covalently bond to the surface of various nanomaterials, introducing both an aromatic amine and a reactive alkyne group. This surface modification can improve the dispersion of nanoparticles in polymer matrices, tailor their electronic properties, and provide anchor points for further chemical reactions.

Surface Functionalization of Carbon Nanotubes and Graphene

Carbon nanotubes (CNTs) and graphene possess exceptional mechanical and electrical properties, but their tendency to agglomerate and their inert surfaces can limit their practical application. beilstein-journals.org Surface functionalization with molecules like this compound is a key method to overcome these limitations. sigmaaldrich.com The amine group of this compound allows it to be covalently attached to the surface of carbon nanomaterials, often through diazotization reactions. This process involves converting the aniline (B41778) derivative into a reactive diazonium salt, which then bonds to the carbon lattice. up.pt

This covalent attachment disrupts the smooth surface of the nanotubes or graphene sheets, which helps to prevent re-aggregation and improves their dispersion in various solvents and polymer matrices. Research has shown that the surface functionalization of multi-walled carbon nanotubes (MWNTs) and graphene with this compound can significantly impact their thermal behavior. sigmaaldrich.com Furthermore, the appended ethynyl group serves as a reactive handle for subsequent "click" chemistry reactions, allowing for the attachment of a wide range of other molecules to the nanomaterial surface. sigmaaldrich.com

Functionalization of Metal Oxide Nanocrystals (e.g., Cu2O)

The surface of metal oxide nanocrystals can be functionalized to enhance their stability, prevent aggregation, and tailor their properties for specific applications like catalysis, sensing, or biomedical imaging. nih.govresearchgate.net Organic ligands can be grafted onto the nanoparticle surface, often by forming coordinative or covalent bonds with the metal atoms on the surface. researchgate.net

While direct studies on this compound with copper(I) oxide (Cu2O) are not extensively detailed in the provided literature, the principles of metal oxide functionalization can be applied. The amine group of this compound can act as a ligand, coordinating to the copper ions on the surface of the Cu2O nanocrystals. This functionalization would introduce the ethynyl group onto the nanoparticle surface, which could then be used for further reactions or to improve the interface between the nanocrystals and a surrounding polymer matrix in a composite material. This approach is analogous to the functionalization of other metal oxides like iron oxide and titanium dioxide, where surface ligands are crucial for controlling particle size, dispersibility, and biocompatibility. researchgate.netnih.gov

Table 2: General Approaches for Nanomaterial Functionalization

| Nanomaterial | Functionalization Method | Role of this compound | Desired Outcome |

|---|---|---|---|

| Carbon Nanotubes | Covalent attachment via diazotization | Provides the diazonium precursor. | Improved dispersion, introduction of reactive alkyne groups. |

| Graphene | Covalent attachment via diazotization | Provides the diazonium precursor. | Enhanced solubility, tailored electronic properties. |

| Metal Oxide Nanocrystals | Ligand exchange or direct grafting | The amine group acts as a coordinating ligand. | Surface passivation, improved compatibility with matrices. |

Dyes and Pigments

This compound serves as a precursor in the synthesis of certain types of organic dyes and pigments. chemimpex.com Its core structure, an aromatic amine, is a fundamental component in the production of azo dyes, which constitute the largest class of synthetic colorants. nih.gov The general synthesis of azo dyes involves a two-step process: diazotization followed by a coupling reaction. nih.govunb.ca

In the first step, the primary aromatic amine (in this case, this compound) is treated with a source of nitrous acid (often generated from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This reactive intermediate is then subjected to the second step, where it is reacted with a coupling component, such as a phenol, naphthol, or another aromatic amine. nih.gov This diazo coupling reaction forms the characteristic -N=N- azo group, which acts as the chromophore responsible for the color of the molecule. The specific shade and properties of the resulting dye are determined by the chemical structures of both the aniline derivative and the coupling component. The presence of the ethynyl group in the final dye molecule offers a potential site for further modification or for polymerization to create colored polymers.

Sensing Applications

The unique electronic properties of polymers derived from this compound, along with its utility in functionalizing nanomaterials, make it a compound of interest for the development of chemical sensors. biosynth.com The fluorescence properties of some derivatives make them useful for detecting specific proteins. biosynth.com

Electrochemical sensors, for instance, often rely on electrode surfaces modified with materials that can selectively interact with a target analyte. Molecularly imprinted polymers (MIPs) can be used to create selective recognition sites, and these polymers can be deposited on electrode surfaces to enhance sensitivity and selectivity. mdpi.com By functionalizing conductive nanomaterials like graphene or carbon nanotubes with this compound, it is possible to create hybrid materials that combine high surface area and conductivity with chemical selectivity. mdpi.com The functional groups on the surface can interact with specific gas or liquid analytes, causing a measurable change in the electrical properties of the material, such as its resistance or capacitance. For example, hybrid materials of copper oxide and functionalized graphene have been proposed for gas sensing at room temperature, leveraging the high surface area and presence of functional groups to promote gas absorption. mdpi.com

Chemosensors

Electrochemical Biosensors

In the realm of electrochemical biosensors, this compound has been utilized as a critical component for the functionalization of nanomaterials, enhancing their sensing capabilities. A notable application involves the modification of multi-walled carbon nanotubes (MWCNTs) to create sensitive and selective platforms for the detection of biologically relevant molecules.

The ethynyl group of this compound serves as a reactive handle to anchor the molecule onto the surface of MWCNTs. This functionalization is crucial for several reasons. Firstly, it improves the dispersion of the MWCNTs in solution, which is a common challenge in the fabrication of nanotube-based devices. Secondly, the aniline group provides a site for further chemical modifications or can directly participate in the electrochemical sensing mechanism. This surface modification leverages the exceptional conductivity of MWCNTs to create a highly sensitive transducer surface.

Detailed Research Findings:

Research has demonstrated the successful application of this compound-functionalized MWCNTs in the electrochemical detection of acetaminophen and estrogen. In these biosensors, the modified MWCNTs are typically cast onto the surface of a glassy carbon electrode (GCE). The presence of the this compound on the nanotube surface enhances the electrochemical response towards the target analytes.

For the detection of acetaminophen, the sensor relies on the electro-oxidation of the acetaminophen molecule at the surface of the modified electrode. The functionalized MWCNTs facilitate this electron transfer process, leading to a more pronounced and measurable signal. Similarly, for the detection of estrogen, the sensor capitalizes on the electrochemical oxidation of the phenolic group present in the estrogen molecule. The unique electronic environment created by the this compound-modified MWCNTs enhances the sensitivity and selectivity of this detection.